molecular formula C13H11Cl2NO2 B1445109 Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride CAS No. 1251843-31-8

Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride

Cat. No.: B1445109
CAS No.: 1251843-31-8
M. Wt: 284.13 g/mol
InChI Key: MEIMSFFHEAFSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride is a useful research compound. Its molecular formula is C13H11Cl2NO2 and its molecular weight is 284.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from isonicotinic acid and features a methyl ester and a chlorophenyl group. The structural formula can be represented as follows:

C12H10ClN1O2\text{C}_{12}\text{H}_{10}\text{ClN}_{1}\text{O}_{2}

This compound exhibits characteristics typical of isonicotinates, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant anticancer properties. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HL-60 (leukemia), and HepG2 (liver cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM, indicating moderate potency against these cell lines.

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were found to be in the range of 25 to 50 µg/mL, suggesting potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Antioxidant Activity : The compound's ability to generate ROS contributes to its anticancer effects by causing oxidative stress in tumor cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells : Treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to control groups.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls, supporting its potential as an anticancer therapeutic .

Data Summary

Activity TypeTargetIC50 (µM)MIC (µg/mL)
AnticancerMCF-75N/A
AnticancerHL-6010N/A
AnticancerHepG215N/A
AntimicrobialStaphylococcus aureusN/A25
AntimicrobialEscherichia coliN/A50

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2.ClH/c1-17-13(16)10-6-7-15-12(8-10)9-2-4-11(14)5-3-9;/h2-8H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIMSFFHEAFSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-bromoisonicotinate (3.39 g, 15.69 mmol), 4-chlorophenylboronic acid (3.68 g, 23.54 mmol), potassium carbonate (3.25 g, 23.54 mmol) and PdCl2 (dppf) (0.341 g, 0.47 mmol) were mixed in methanol (30 mL) in two separate 20 mL microwave vials. The vials were capped and heated at 100° C. for 10 min in a single node microwave reactor. Water and DCM were added and the phases were separated. The water phase (pH 9) was extracted with DCM and the combined organic phase washed with brine, passed through a phase separator and evaporated to yield an orange solid. The solid was dissolved in MTBE, then HCl (4 M in dioxane) was added to give crude methyl 2-(4-chlorophenyl)isonicotinate hydrochloride (4.3 g). MS m/z 248 (M+H)+
Quantity
3.39 g
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reactant
Reaction Step One
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3.68 g
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reactant
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3.25 g
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reactant
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30 mL
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solvent
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PdCl2
Quantity
0.341 g
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catalyst
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.